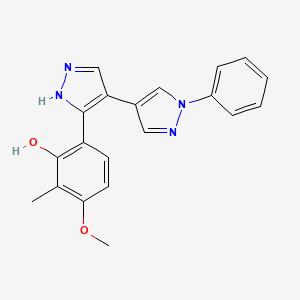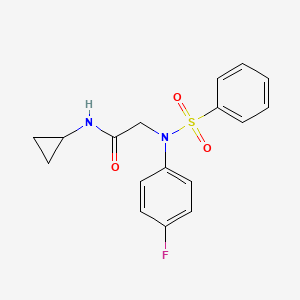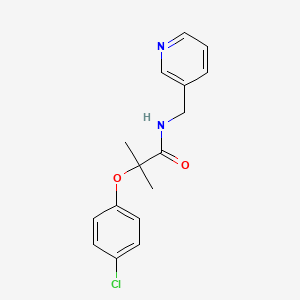![molecular formula C16H12Cl2N2O B5793668 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)
2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol, also known as quinoline yellow, is a synthetic dye that is widely used in various industries. It is a yellow powder that is soluble in water and ethanol. Quinoline yellow is commonly used in the food industry as a food coloring agent, as well as in the textile, paper, and pharmaceutical industries. In recent years, there has been growing interest in the scientific research application of quinoline yellow due to its potential therapeutic benefits.
作用机制
The mechanism of action of 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol yellow is not fully understood. However, studies have suggested that it may inhibit cancer cell growth by inducing apoptosis, inhibiting angiogenesis, and modulating the immune system.
Biochemical and Physiological Effects:
Quinoline yellow has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol yellow in lab experiments is its low cost and easy availability. It is also relatively stable and has a long shelf life. However, one limitation is that it may have off-target effects, which could affect the interpretation of the results.
未来方向
There are several future directions for the scientific research application of 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol yellow. One direction is to further investigate its potential therapeutic benefits in the treatment of cancer. Another direction is to study its effects on other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound yellow is a synthetic dye that has potential therapeutic benefits and has been widely studied for its scientific research application. While there is still much to learn about its mechanism of action and potential side effects, the growing interest in this compound suggests that it may hold promise for future medical applications.
合成方法
Quinoline yellow can be synthesized by reacting 8-amino2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol with 2,4-dichloro-6-formylphenol in the presence of a catalyst. The reaction produces this compound yellow as a yellow precipitate, which can be purified by recrystallization.
科学研究应用
Quinoline yellow has been studied for its potential therapeutic benefits, particularly in the treatment of cancer. Studies have shown that 2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol yellow can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
2,4-dichloro-6-[(quinolin-8-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c17-12-7-11(16(21)13(18)8-12)9-20-14-5-1-3-10-4-2-6-19-15(10)14/h1-8,20-21H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIQBCNXDVRXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=C(C(=CC(=C3)Cl)Cl)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5793591.png)


![N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5793621.png)

![N'-[(4-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5793630.png)

![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)



![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5793702.png)
